![molecular formula C14H10ClN3OS B2449922 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422527-09-1](/img/no-structure.png)
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Description
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential pharmacological properties and has been studied extensively in recent years.
Scientific Research Applications
- Application : Researchers have investigated the cytotoxic effects of 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis makes it a promising candidate for further study .
- Application : Studies have evaluated its antibacterial and antifungal effects. Researchers have found that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
- Application : The compound’s structure suggests potential kinase inhibition. Researchers have explored its effects on specific kinases, which could lead to the development of targeted therapies .
- Application : Some studies indicate that 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may have neuroprotective properties. It could potentially mitigate oxidative stress and neuronal damage, making it relevant for neurodegenerative conditions .
- Application : Researchers have investigated the compound’s ability to chelate metal ions. Metal chelators have applications in various fields, including medicine and environmental science .
Anticancer Activity
Antimicrobial Properties
Kinase Inhibition
Neuroprotective Effects
Metal Ion Chelation
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde followed by cyclization and thionation to form the final product.", "Starting Materials": [ "2-aminobenzamide", "2-pyridinecarboxaldehyde", "chlorine gas", "thionating agent (e.g. Lawesson's reagent)" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst (e.g. acetic acid) to form the intermediate Schiff base.", "Step 2: Cyclization of the Schiff base by heating with a suitable acid (e.g. hydrochloric acid) to form the quinazolinone ring.", "Step 3: Chlorination of the quinazolinone ring using chlorine gas in the presence of a suitable solvent (e.g. chloroform) to introduce the chlorine atom at the 6-position.", "Step 4: Thionation of the 2-position using a thionating agent (e.g. Lawesson's reagent) to introduce the thioxo group and form the final product." ] } | |
CAS RN |
422527-09-1 |
Product Name |
6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Molecular Formula |
C14H10ClN3OS |
Molecular Weight |
303.76 |
IUPAC Name |
6-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-4-5-12-11(7-9)13(19)18(14(20)17-12)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20) |
InChI Key |
JBSNLSIKKOSOTN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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